N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
CAS No.:
Cat. No.: VC14968696
Molecular Formula: C16H16ClN3O2
Molecular Weight: 317.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN3O2 |
|---|---|
| Molecular Weight | 317.77 g/mol |
| IUPAC Name | N-[2-(4-chloroindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O2/c1-10-15(11(2)22-19-10)16(21)18-7-9-20-8-6-12-13(17)4-3-5-14(12)20/h3-6,8H,7,9H2,1-2H3,(H,18,21) |
| Standard InChI Key | AVOGTGBVUOOAIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=CC=C3Cl |
Introduction
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. It is characterized by its complex molecular structure, which includes a chlorinated indole moiety and an isoxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutics.
Synthesis and Chemical Reactions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. These synthetic routes often involve the formation of amide bonds or other functional group transformations.
Synthesis Steps
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Starting Materials: The synthesis begins with appropriate starting materials, such as indole derivatives and isoxazole-containing acids.
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Coupling Reactions: Coupling agents like N,N'-dicyclohexylcarbodiimide may be used to facilitate amide bond formation.
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Purification: Final products are purified using techniques such as chromatography.
Biological Activities and Potential Applications
The compound exhibits potential biological activities attributed to its structural components. The indole portion is associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties. The isoxazole ring may contribute additional pharmacological properties, such as anti-inflammatory and antimicrobial activities.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases. |
| Antimicrobial | Development of antimicrobial agents. |
Mechanism of Action
The mechanism of action for N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide likely involves interaction with specific biological targets, such as enzymes or receptors. Research indicates that compounds with similar structures may inhibit certain pathways related to inflammation or microbial activity.
Interaction with Biological Targets
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Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory or microbial pathways.
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Receptor Modulation: Possible modulation of receptors related to inflammation or immune response.
Research and Development
Further research is necessary to elucidate the full pharmacodynamic profile and potential therapeutic benefits of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. This includes detailed studies on its biological activities, pharmacokinetics, and potential side effects.
Future Directions
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In Vivo Studies: Conducting in vivo studies to assess efficacy and safety in animal models.
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Clinical Trials: Potential progression to clinical trials if preclinical data is promising.
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